molecular formula C9H14N2O3 B3048542 ethane-1,2-diamine;2-hydroxybenzoic acid CAS No. 17368-48-8

ethane-1,2-diamine;2-hydroxybenzoic acid

Cat. No.: B3048542
CAS No.: 17368-48-8
M. Wt: 198.22 g/mol
InChI Key: XMKRUMDYHIISKX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diamine typically involves the reaction of 1,2-dichloroethane with ammonia under pressure at elevated temperatures (around 180°C) in an aqueous medium. This reaction produces ethane-1,2-diamine along with hydrogen chloride, which forms a salt with the amine. The amine is then liberated by adding sodium hydroxide and can be recovered by rectification .

2-Hydroxybenzoic acid can be prepared through the Kolbe-Schmitt reaction, which involves the carboxylation of phenolates. This reaction typically requires high pressure and temperature conditions .

Industrial Production Methods

Industrial production of ethane-1,2-diamine involves large-scale reactions of 1,2-dichloroethane with ammonia, followed by purification steps to isolate the desired product. The production of 2-hydroxybenzoic acid is often carried out using the Kolbe-Schmitt reaction on an industrial scale, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form ethane.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.

2-Hydroxybenzoic acid can undergo:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Esterification: Acid catalysts like sulfuric acid are commonly used.

    Decarboxylation: Requires heating, often in the presence of a catalyst

Major Products

    Oxidation: Produces amides or nitriles.

    Reduction: Produces ethane.

    Esterification: Produces esters of 2-hydroxybenzoic acid.

    Decarboxylation: Produces phenol

Scientific Research Applications

Ethane-1,2-diamine;2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of ethane-1,2-diamine;2-hydroxybenzoic acid involves its interaction with various molecular targets. The amino groups in ethane-1,2-diamine can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The hydroxyl and carboxyl groups in 2-hydroxybenzoic acid can interact with cellular components, affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: Similar structure but lacks the hydroxybenzoic acid component.

    2-Hydroxybenzoic acid: Similar structure but lacks the ethane-1,2-diamine component.

    Diethylenetriamine: Contains an additional amino group compared to ethane-1,2-diamine.

    1,2-Diaminopropane: Similar structure but with a different carbon backbone

Uniqueness

Ethane-1,2-diamine;2-hydroxybenzoic acid is unique due to the combination of both diamine and hydroxybenzoic acid functionalities, which allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .

Properties

CAS No.

17368-48-8

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethane-1,2-diamine;2-hydroxybenzoic acid

InChI

InChI=1S/C7H6O3.C2H8N2/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4,8H,(H,9,10);1-4H2

InChI Key

XMKRUMDYHIISKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.C(CN)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C(CN)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethane-1,2-diamine;2-hydroxybenzoic acid
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ethane-1,2-diamine;2-hydroxybenzoic acid
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